molecular formula C32H42O15 B12395577 Angulatin G

Angulatin G

Cat. No.: B12395577
M. Wt: 666.7 g/mol
InChI Key: BSGVOIAUGJYRQO-JHUQJIJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Angulatin G is primarily isolated from natural sources, specifically the root bark of Celastrus angulatus . The extraction process involves macroporous resin column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) . The detailed synthetic routes and reaction conditions for industrial production are not widely documented, indicating that natural extraction remains the primary method of obtaining this compound.

Chemical Reactions Analysis

Angulatin G undergoes various chemical reactions typical of sesquiterpene polyol esters. These reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically modified sesquiterpene esters with altered functional groups .

Scientific Research Applications

Angulatin G has several scientific research applications:

Properties

Molecular Formula

C32H42O15

Molecular Weight

666.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,7R,9R,12R)-4,5,12-triacetyloxy-6-(acetyloxymethyl)-2-hydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] furan-3-carboxylate

InChI

InChI=1S/C32H42O15/c1-15(2)27(37)45-23-22-25(44-19(6)36)32(47-29(22,7)8)30(9,39)12-21(42-17(4)34)24(43-18(5)35)31(32,14-41-16(3)33)26(23)46-28(38)20-10-11-40-13-20/h10-11,13,15,21-26,39H,12,14H2,1-9H3/t21-,22+,23?,24-,25+,26-,30-,31-,32-/m0/s1

InChI Key

BSGVOIAUGJYRQO-JHUQJIJHSA-N

Isomeric SMILES

CC(C)C(=O)OC1[C@@H]2[C@H]([C@@]3([C@@](C[C@@H]([C@@H]([C@]3([C@H]1OC(=O)C4=COC=C4)COC(=O)C)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)OC(=O)C

Canonical SMILES

CC(C)C(=O)OC1C2C(C3(C(CC(C(C3(C1OC(=O)C4=COC=C4)COC(=O)C)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)OC(=O)C

Origin of Product

United States

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